(2S)-2-(trifluoromethyl)azetidine

Medicinal Chemistry ADME Optimization Physicochemical Property Tuning

(2S)-2-(trifluoromethyl)azetidine is a chiral, non-activated azetidine featuring a trifluoromethyl group at the C2 position, which imparts distinct electronic and conformational properties. Its key physicochemical parameters include a molecular weight of 125.092 g/mol, a predicted density of 1.3±0.1 g/cm³, a boiling point of 56.3±35.0 °C at 760 mmHg, and an ACD/LogP of 0.41, with a LogD of -0.38 at pH 7.4.

Molecular Formula C4H6F3N
Molecular Weight 125.09 g/mol
CAS No. 1221266-25-6
Cat. No. B3223637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(trifluoromethyl)azetidine
CAS1221266-25-6
Molecular FormulaC4H6F3N
Molecular Weight125.09 g/mol
Structural Identifiers
SMILESC1CNC1C(F)(F)F
InChIInChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2/t3-/m0/s1
InChIKeyLIIQGGQFRCUFCZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(trifluoromethyl)azetidine (CAS 1221266-25-6): Core Physicochemical and Structural Profile


(2S)-2-(trifluoromethyl)azetidine is a chiral, non-activated azetidine featuring a trifluoromethyl group at the C2 position, which imparts distinct electronic and conformational properties . Its key physicochemical parameters include a molecular weight of 125.092 g/mol, a predicted density of 1.3±0.1 g/cm³, a boiling point of 56.3±35.0 °C at 760 mmHg, and an ACD/LogP of 0.41, with a LogD of -0.38 at pH 7.4 . These properties position it as a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of constrained azaheterocycles and fluorinated amine derivatives .

(2S)-2-(trifluoromethyl)azetidine: Critical Differentiation from In-Class and Alternative Scaffolds


While other azetidines or saturated nitrogen heterocycles may appear functionally similar, generic substitution is not viable due to the specific interplay between the (2S)-2-(trifluoromethyl)azetidine's stereochemistry, ring strain, and the powerful electron-withdrawing effect of the trifluoromethyl group . The CF3 group fundamentally alters key properties such as basicity (pKa) and lipophilicity compared to unsubstituted azetidines or other 2-substituted analogs . Crucially, the reactivity of the strained azetidine ring towards ring-opening is dictated by the regiospecific influence of the C2-CF3 substituent, leading to outcomes that differ from azetidines bearing other electron-withdrawing groups (EWGs) . Therefore, selecting this specific chiral compound is essential for achieving desired pharmacokinetic profiles, metabolic stability, and predictable synthetic transformations in complex molecule construction .

(2S)-2-(trifluoromethyl)azetidine: Quantitative Differentiation and Comparative Evidence Guide


Reduced Amine Basicity (pKa) via Proximal CF3 Substitution

The placement of a strong electron-withdrawing CF3 group adjacent to the secondary amine nitrogen in 2-(trifluoromethyl)azetidine dramatically lowers its basicity (pKa) . The predicted conjugate acid pKa for 2-(trifluoromethyl)azetidine is approximately 4.6, compared to a pKa of ~11.3 for the unsubstituted parent compound, azetidine . This reduction of approximately 6.7 log units is a direct consequence of the inductive effect of the trifluoromethyl group and is a key design element for improving drug-like properties .

Medicinal Chemistry ADME Optimization Physicochemical Property Tuning

Regiospecific Ring-Opening Reactivity Driven by C2-Trifluoromethyl Group

The reactivity of 2-(trifluoromethyl)azetidines was assessed and compared to azetidines bearing other electron-withdrawing groups (EWGs) at the C2 position . Upon quaternization, these 2-CF3-azetidines undergo a regiospecific ring-opening at the C4 position of the intermediate azetidinium salt, leading exclusively to linear α-(trifluoromethyl)amines . This pathway represents a 'clear difference in reactivity' compared to other C2-substituted azetidines, which may show different regioselectivity or decomposition profiles under similar quaternization and nucleophilic attack conditions .

Synthetic Methodology Strain-Release Reactions Fluorinated Building Blocks

Enhanced Lipophilicity Compared to Non-Fluorinated Azetidine Scaffolds

The incorporation of a trifluoromethyl group significantly increases the lipophilicity of the azetidine core . The predicted ACD/LogP for (2S)-2-(trifluoromethyl)azetidine is 0.41 . This represents a substantial increase compared to the predicted LogP of unsubstituted azetidine, which is -0.43 . The resulting ΔLogP of 0.84 indicates a shift towards a more balanced lipophilic profile, which is often desirable for improving passive membrane permeability while maintaining acceptable aqueous solubility .

Medicinal Chemistry Physicochemical Property Prediction LogP/LogD Optimization

Metabolic Stability Enhancement from C-F Bond Strength

The carbon-fluorine bond is one of the strongest in organic chemistry, and its presence in the CF3 group confers significant resistance to oxidative metabolism by cytochrome P450 enzymes . While specific in vitro half-life data for this exact compound in microsomes or hepatocytes is not publicly available, the class-level inference is strong and well-established. The replacement of a metabolically labile C-H bond with a C-F bond at a key position like the 2-position of a heterocycle is a proven tactic to block a primary metabolic soft spot, thereby increasing in vivo half-life and reducing clearance .

ADME/PK Drug Metabolism Fluorine Chemistry

(2S)-2-(trifluoromethyl)azetidine: Evidence-Backed Application Scenarios for Procurement and Research Use


Synthesis of Enantiopure α-Trifluoromethyl Amine Pharmacophores

Procure (2S)-2-(trifluoromethyl)azetidine as a chiral building block for the construction of α-trifluoromethyl amines. Its regiospecific ring-opening upon quaternization, as documented in , provides a predictable and high-yielding route to this privileged motif found in numerous drug candidates. The (2S) stereochemistry ensures the creation of single-enantiomer products for structure-activity relationship (SAR) studies.

Optimization of Lead Compound pKa and Lipophilicity

Utilize this compound in medicinal chemistry campaigns to reduce the basicity of an amine-containing pharmacophore. The evidence in shows a substantial ΔpKa of -6.7 log units versus unsubstituted azetidine. This tunable property is critical for improving ADME profiles, as demonstrated by the compound's balanced LogP of 0.41 , which is ideal for achieving oral bioavailability and minimizing off-target pharmacology.

Exploration of Strain-Release Driven Complexity Generation

Source this compound for synthetic methodology research focused on strain-release transformations. Its inherent ring strain energy (25.2 kcal/mol for azetidines, ) makes it a versatile substrate for generating molecular complexity through ring-opening and expansion reactions. The unique electronic influence of the CF3 group, highlighted in , directs these reactions with high regiocontrol, enabling the synthesis of novel fluorinated heterocycles.

Construction of Fluorinated Peptidomimetics and Amino Acids

Employ (2S)-2-(trifluoromethyl)azetidine as a precursor for fluorinated amino acid derivatives, such as α-trifluoromethylated azetidine-2-carboxylic acid . The CF3 group confers enhanced metabolic stability to peptide bonds in its vicinity , making it a valuable tool for designing protease-resistant peptidomimetics or for 19F NMR labeling studies.

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